molecular formula C21H26N2O3 B6964218 [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone

[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone

Cat. No.: B6964218
M. Wt: 354.4 g/mol
InChI Key: XTKRPYXDPCEAHX-UHFFFAOYSA-N
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Description

[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and an oxane (tetrahydropyran) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. By binding to these targets, the compound can modulate their activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone lies in its combination of the piperidine, oxane, and quinoline moieties.

Properties

IUPAC Name

[4-(oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(17-13-16-5-1-2-7-20(16)22-14-17)23-10-8-18(9-11-23)26-15-19-6-3-4-12-25-19/h1-2,5,7,13-14,18-19H,3-4,6,8-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRPYXDPCEAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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